molecular formula C6H5F2NNaO3 B14234661 Methyl 2-cyano-4,4-difluoro-3-hydroxy-crotonate sodium salt

Methyl 2-cyano-4,4-difluoro-3-hydroxy-crotonate sodium salt

Katalognummer: B14234661
Molekulargewicht: 200.10 g/mol
InChI-Schlüssel: UILCSTJQXQDVFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-cyano-4,4-difluoro-3-hydroxy-crotonate sodium salt is a chemical compound with the molecular formula C6H5F2NNaO3 and a molecular weight of 200.10 g/mol . This compound is known for its unique structure, which includes both cyano and difluoro groups, making it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-4,4-difluoro-3-hydroxy-crotonate sodium salt typically involves the reaction of methyl 2-cyano-4,4-difluoro-3-hydroxy-crotonate with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-cyano-4,4-difluoro-3-hydroxy-crotonate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Methyl 2-cyano-4,4-difluoro-3-hydroxy-crotonate sodium salt has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2-cyano-4,4-difluoro-3-hydroxy-crotonate sodium salt involves its interaction with molecular targets such as enzymes and receptors. The cyano and difluoro groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved in its action include inhibition of specific enzymes and alteration of metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-cyano-3-hydroxy-4,4-dichloro-crotonate
  • Methyl 2-cyano-4,4-difluoro-3-hydroxy-butanoate

Uniqueness

Methyl 2-cyano-4,4-difluoro-3-hydroxy-crotonate sodium salt is unique due to its combination of cyano and difluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific functional group interactions .

Eigenschaften

Molekularformel

C6H5F2NNaO3

Molekulargewicht

200.10 g/mol

InChI

InChI=1S/C6H5F2NO3.Na/c1-12-6(11)3(2-9)4(10)5(7)8;/h5,10H,1H3;

InChI-Schlüssel

UILCSTJQXQDVFI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=C(C(F)F)O)C#N.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.